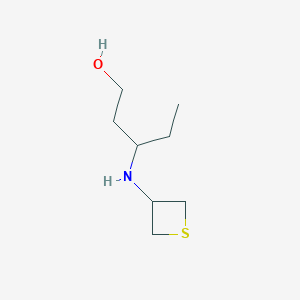
3-(Thietan-3-ylamino)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thietan-3-ylamino)pentan-1-ol: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thietan-3-ylamino)pentan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This can be achieved through the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized via the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or reduction reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Thietan-3-ylamino)pentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Thietan-3-ylamino)pentan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring and amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Thietan-3-ol: A simpler analog with only a hydroxyl group.
3-(Thietan-3-ylamino)propan-1-ol: A shorter chain analog.
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol: A fluorinated analog with different reactivity and stability.
Uniqueness: 3-(Thietan-3-ylamino)pentan-1-ol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its thietane ring provides rigidity and sulfur content, while the amino and hydroxyl groups offer versatility in chemical reactions and potential biological activity.
Eigenschaften
IUPAC Name |
3-(thietan-3-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-7(3-4-10)9-8-5-11-6-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDWQNYTSNLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
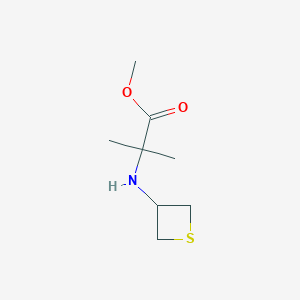
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8218267.png)

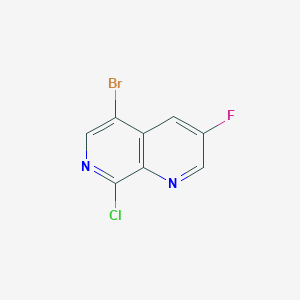

![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
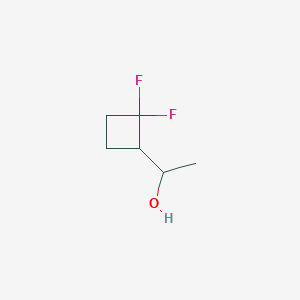
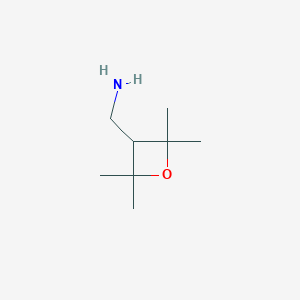
![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)
![5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B8218316.png)
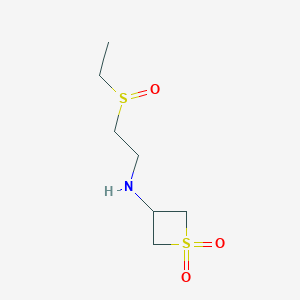
![2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride](/img/structure/B8218334.png)
![N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
![5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8218350.png)
